1,3,3-Trimethyl-2-phenylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-phenylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-13(2)12(15(3)10-9-14-13)11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3 |
InChI Key |
LNASDQCSICXYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CCN1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3,3 Trimethyl 2 Phenylpiperazine
Strategies for De Novo Synthesis of 1,3,3-Trimethyl-2-phenylpiperazine
The de novo construction of the this compound ring system requires careful strategic planning to install the four substituents at their respective positions with high efficiency and control. The core challenge lies in the formation of the piperazine (B1678402) ring itself while concurrently or sequentially introducing the methyl and phenyl groups.
Classical Synthetic Routes and Reaction Mechanisms
Classical approaches to the synthesis of substituted piperazines often rely on the cyclization of pre-functionalized acyclic precursors. One plausible and established method for constructing the piperazine ring involves the double N-alkylation of a primary amine with a dihaloalkane or a related dielectrophile. However, for a tetrasubstituted piperazine like this compound, a more convergent approach is generally favored.
A common strategy involves the cyclization of a diamine precursor. For instance, the reaction between a suitably substituted 1,2-diamine and a 1,2-dielectrophile is a fundamental approach. In the context of this compound, this could conceptually involve the reaction of a precursor like 1-phenyl-2,2-dimethylpropane-1,2-diamine with a two-carbon electrophile that can also introduce the N-methyl group.
Another classical approach is the cyclization of an amino alcohol derivative. For example, the reaction of an N-alkylethanolamine with an aziridine (B145994) can lead to the formation of a piperazine ring. The specific substitution pattern of this compound would necessitate highly substituted starting materials for such a strategy to be viable.
A significant challenge in these classical routes is often the lack of regioselectivity and the potential for the formation of multiple side products, necessitating careful purification. The reaction mechanisms typically follow standard nucleophilic substitution pathways. For instance, in the cyclization of a diamine with a dihalide, the mechanism involves two sequential SN2 reactions.
| Reaction Type | Starting Materials | Key Transformations | Potential Challenges |
| Diamine Cyclization | Substituted 1,2-diamine and a 1,2-dielectrophile | Double N-alkylation | Regioselectivity, side product formation |
| Amino Alcohol Cyclization | N-alkylethanolamine and an aziridine | Ring-opening and subsequent cyclization | Availability of highly substituted starting materials |
| Reductive Amination of Diketones | A diamine and a 1,2-diketone followed by reduction | Imine formation and reduction | Control of stereochemistry, reduction conditions |
Stereoselective and Asymmetric Synthesis Approaches
The presence of a chiral center at the C2 position of this compound introduces the possibility of stereoisomers. Consequently, the development of stereoselective and asymmetric synthetic routes is of significant interest to access enantiomerically pure forms of the compound.
Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a chiral auxiliary attached to one of the nitrogen atoms of the acyclic precursor could direct the stereochemical outcome of the cyclization step. After the formation of the piperazine ring with the desired stereochemistry, the auxiliary can be removed.
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. A chiral transition metal catalyst or an organocatalyst could be employed to catalyze a key bond-forming reaction, such as an asymmetric reductive amination or an asymmetric C-N bond formation, to establish the stereocenter at C2. For example, the asymmetric reduction of a cyclic imine precursor could be a viable strategy.
Starting from a chiral pool, such as a readily available enantiopure amino acid or amino alcohol, is another effective method. For example, a derivative of a chiral amino acid like phenylalanine could potentially be elaborated into a precursor that, upon cyclization, yields the desired enantiomer of this compound. A notable example in the broader field of chiral piperazine synthesis is the stereoselective synthesis of (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine from S-phenylalanine, which involves key steps like reductive amination and selective alkylation with complete diastereoselectivity clockss.org.
Development of Novel and Efficient Synthetic Protocols
Modern organic synthesis continually seeks to develop more efficient, atom-economical, and environmentally benign synthetic methods. For the synthesis of polysubstituted piperazines, novel protocols often involve transition-metal-catalyzed reactions or multi-component reactions.
One innovative approach could be a palladium-catalyzed C-N cross-coupling reaction to form one or both of the C-N bonds of the piperazine ring. For instance, a Buchwald-Hartwig amination could be employed to couple a suitably substituted aniline (B41778) with a dihaloalkane in an intramolecular fashion to construct the heterocyclic ring.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. A hypothetical MCR for this compound could involve the reaction of an aldehyde, an amine, an isocyanide, and another component in a convergent manner to rapidly assemble the piperazine core with the desired substituents.
Furthermore, the use of flow chemistry and microwave-assisted synthesis can significantly accelerate reaction times and improve yields and purity of the final product by providing precise control over reaction parameters.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for fine-tuning the properties of the molecule. Modifications can be made at the piperazine ring or on the phenyl moiety.
Modifications at the Piperazine Ring: N-Substitution and Ring Expansion
The secondary amine at the N4 position of this compound provides a convenient handle for further functionalization. A wide variety of substituents can be introduced at this position through standard N-alkylation, N-acylation, N-arylation, or sulfonylation reactions.
N-Substitution Reactions:
N-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method to introduce alkyl groups. Reductive amination with aldehydes or ketones is another versatile method for N-alkylation.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation with aryl halides can be used to introduce aryl substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides N-sulfonyl derivatives.
These modifications can significantly impact the electronic and steric properties of the molecule, as well as its basicity and lipophilicity.
Ring expansion of the piperazine ring to a homopiperazine (B121016) (1,4-diazepane) or other larger heterocyclic systems can also be envisioned. This could be achieved through ring-opening of the piperazine followed by recyclization with a longer-chain dielectrophile, or through ring-closing metathesis of a suitable diene precursor.
Substitutions on the Phenyl Moiety: Electronic and Steric Effects
Modifications on the phenyl ring at the C2 position can be used to probe the electronic and steric requirements of potential biological targets or to alter the physicochemical properties of the compound. These substitutions are typically introduced by using a substituted phenyl starting material in the de novo synthesis of the piperazine ring.
For example, starting with a substituted styrene (B11656) oxide or a substituted α-bromophenylacetic acid ester would lead to a phenyl-substituted this compound. A wide range of commercially available substituted phenyl compounds makes this a highly flexible approach.
Effects of Phenyl Substituents:
Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the phenyl ring, while electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) decrease it. These changes can influence the molecule's interaction with biological targets and its metabolic stability.
Steric Effects: The introduction of bulky substituents on the phenyl ring can create steric hindrance, which can affect the conformation of the molecule and its ability to bind to a specific target.
Analysis of this compound: Synthetic Methodologies and Chemical Transformations
Following a comprehensive review of scientific literature, it has been determined that there is no specific research data available for the chemical compound "this compound" within the provided search results. The subsequent sections of this article, which were intended to focus on strategic derivatization for structure-activity relationship (SAR) studies and the application of green chemistry principles to its synthesis, cannot be completed as requested.
The instructions specified that the article must focus solely on "this compound" and adhere strictly to a detailed outline covering its derivatization, SAR, and green synthesis methodologies, including catalyst development and solvent optimization. As no publications detailing these aspects for this specific compound were found, generating the requested content would not be possible without deviating from the core requirements of accuracy and strict adherence to the subject matter.
General information on related classes of compounds, such as arylpiperazines and phenylpiperazines, is available. This body of research discusses broad principles of:
Structure-Activity Relationship (SAR) Studies: General SAR studies on various phenylpiperazine derivatives indicate that modifications to the phenyl and piperazine rings can significantly influence their biological activity against various targets. nih.govmdpi.comnih.govmdpi.com However, no such study has been performed on the 1,3,3-trimethyl substituted variant.
Green Chemistry in Synthesis: The application of green chemistry principles, including microwave-assisted synthesis and the use of environmentally benign solvents, has been explored for other nitrogen-containing heterocycles like 1,3,5-triazines. mdpi.comchim.it Solvent-free synthetic methods have also been developed for some piperazine derivatives. researchgate.netgoogle.com
Catalyst and Solvent Optimization: Research into the synthesis of the broader piperazine class has involved the development of various catalytic systems, including those based on palladium, iridium, and gallium, to improve reaction efficiency. mdpi.comshu.ac.ukacs.org Likewise, solvent choice is a critical parameter optimized to improve yield and reaction conditions. unibo.itbiosynce.com
Despite the existence of this related research, no specific data, examples, or detailed findings concerning the synthesis, derivatization, or green chemistry applications for this compound could be retrieved. Therefore, the user's request to generate a thorough, informative, and scientifically accurate article focused solely on this compound cannot be fulfilled.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3,3-Trimethyl-2-phenylpiperazine
NMR spectroscopy is a powerful tool for determining the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, while the methyl and methylene (B1212753) protons of the piperazine (B1678402) ring are found in the upfield region. The integration of these signals provides the ratio of protons in each environment.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal, and the chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atoms of the phenyl group resonate at lower field compared to the sp³-hybridized carbons of the piperazine ring and methyl groups.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Phenyl-H |
| 3.85 | s | 1H | CH-Ph |
| 2.80-3.00 | m | 2H | N-CH₂ |
| 2.45 | s | 3H | N-CH₃ |
| 1.80-2.00 | m | 2H | C(CH₃)₂-CH₂ |
| 1.15 | s | 3H | C-CH₃ |
| 0.85 | s | 3H | C-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Phenyl C (quaternary) |
| 128.5 | Phenyl CH |
| 127.8 | Phenyl CH |
| 127.2 | Phenyl CH |
| 70.1 | C-Ph |
| 55.4 | N-CH₂ |
| 52.3 | C(CH₃)₂ |
| 48.7 | N-CH₃ |
| 38.2 | C(CH₃)₂-CH₂ |
| 31.5 | C-CH₃ |
| 25.8 | C-CH₃ |
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the spin systems within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For example, correlations from the methyl protons to the quaternary carbon at the 3-position would confirm their attachment.
The piperazine ring can exist in different conformations, most commonly a chair-like conformation. Variable-temperature NMR studies can provide insight into the dynamics of ring inversion. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons on the methylene groups may be averaged. Upon cooling, the inversion process slows down, and separate signals for the axial and equatorial protons may be observed. The energy barrier for this ring inversion can be calculated from the coalescence temperature of these signals. The stereochemical arrangement of the substituents, particularly the bulky phenyl and trimethyl groups, will significantly influence the preferred conformation and the dynamics of this process.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides complementary information to NMR by identifying the functional groups and probing the vibrational modes of the molecule.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present.
C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups on the piperazine ring appear in the region of 2800-3000 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds within the piperazine ring usually occur in the 1000-1300 cm⁻¹ region.
C=C stretching: The aromatic C=C bond stretching of the phenyl ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.
C-H bending: Bending vibrations for the various C-H bonds are found in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| >3000 | C-H Stretch | Aromatic (Phenyl) |
| 2800-3000 | C-H Stretch | Aliphatic (Methyl, Methylene) |
| 1450-1600 | C=C Stretch | Aromatic (Phenyl) |
| 1000-1300 | C-N Stretch | Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophore Characterization
The electronic absorption properties of this compound are primarily dictated by the phenylpiperazine chromophore. The UV-Vis spectrum is characterized by electronic transitions within the aromatic phenyl ring and the piperazine moiety.
The substitution of a piperazine group onto a π-electron-conjugated aromatic system, such as a phenyl ring, typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. acs.org This is attributed to the interaction between the lone pair of electrons on the nitrogen atoms of the piperazine ring and the π-system of the phenyl group. These interactions lead to n→π* transitions, which are generally observed in the UV-Vis spectrum. acs.org
For N-arylpiperazines, the electronic spectra are influenced by the nature and position of substituents on the aryl ring. nih.govrsc.org In the case of this compound, the phenyl group acts as the primary chromophore. The electronic transitions are expected to be similar to other phenylpiperazine derivatives, which typically exhibit absorption bands resulting from π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the nitrogen lone pairs. acs.orgnih.gov The exact wavelengths and intensities of these absorptions can be influenced by solvent polarity and pH, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₃H₂₀N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
HRMS analysis provides a measured mass-to-charge ratio (m/z) with a high degree of accuracy, typically to four or more decimal places. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed. For instance, the calculated m/z for the protonated molecule of a related compound, 1-(3-trifluoromethylphenyl)piperazine (C₁₁H₁₃F₃N₂), is 231.1104. massbank.eu A similar level of precision would be expected for this compound, allowing for its definitive identification.
Fragmentation Pattern Analysis and Structural Elucidation
Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For piperazine derivatives, fragmentation often occurs at the bonds adjacent to the nitrogen atoms due to the stability of the resulting ions. libretexts.orgchemguide.co.uk Common fragmentation pathways for N-arylpiperazines involve cleavage of the piperazine ring. ojp.gov
In the mass spectrum of this compound, characteristic fragmentation patterns would be expected:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. libretexts.org In this molecule, this could lead to the loss of a methyl or ethyl group from the piperazine ring.
Piperazine Ring Cleavage: The piperazine ring itself can fragment. A common loss observed in phenylpiperazines is the neutral fragment C₂H₄N, resulting in an ion at (M-42)⁺. ojp.gov
Formation of a Tropylium-like Ion: The phenyl group can stabilize a positive charge, leading to fragments containing the phenyl ring.
Loss of Alkyl Groups: The trimethyl substitution on the piperazine ring provides sites for the loss of methyl radicals (CH₃•), leading to peaks at M-15.
The analysis of these fragment ions and their relative abundances allows for the detailed structural elucidation of the molecule, confirming the connectivity of the phenyl group and the arrangement of the methyl groups on the piperazine ring.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
For this compound, a single-crystal X-ray diffraction study would reveal:
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. mdpi.comiucr.org The analysis would confirm this and determine the precise geometry of the ring.
Orientation of the Phenyl Group: The dihedral angle between the plane of the phenyl ring and the piperazine ring would be determined. In many N-arylpiperazine structures, the phenyl ring is inclined with respect to the piperazine ring. mdpi.com
Position of Methyl Groups: The crystallographic data would unambiguously confirm the positions of the three methyl groups on the piperazine ring at the C1 and C3 positions.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonds. mdpi.com
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Detailed crystallographic data, including crystal packing diagrams and a comprehensive analysis of intermolecular interactions such as hydrogen bonding and Hirshfeld surface analysis for the specific compound this compound, are not available in the reviewed scientific literature.
While research has been conducted on the crystal structures and intermolecular forces of various other piperazine derivatives, this information is not directly applicable to the unique spatial arrangement and non-covalent interactions of this compound. The substitution pattern of the trimethyl and phenyl groups on the piperazine ring is expected to significantly influence its solid-state packing and the nature of its intermolecular contacts. However, without experimental single-crystal X-ray diffraction data, any discussion on these aspects would be purely speculative.
For a thorough understanding of the structural properties of this compound, further empirical studies involving its crystallization and subsequent X-ray crystallographic analysis are required. Such studies would provide precise data on unit cell dimensions, space group, and the geometric parameters of any existing intermolecular interactions, which are crucial for a complete structural elucidation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1,3,3-trimethyl-2-phenylpiperazine.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.47 | N-C-C | 110.0 |
| C-C (ring) | 1.53 | C-N-C | 112.0 |
| C-C (phenyl) | 1.39 | C-C-H | 109.5 |
| C-H | 1.09 | H-C-H | 109.5 |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. For similar organic molecules, DFT calculations have been employed to compute the energies of these orbitals. The analysis of the spatial distribution of HOMO and LUMO indicates the probable sites for electrophilic and nucleophilic attacks, respectively.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η).
These parameters are instrumental in comparing the reactivity of different molecules within a series.
Table 3: Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Note: This table is illustrative. Actual values would be derived from the HOMO and LUMO energies.
Molecules with specific structural features, such as donor-π-acceptor systems, can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The presence of the phenyl group (an electron-withdrawing or donating group depending on substitution) and the piperazine (B1678402) nitrogen atoms can lead to intramolecular charge transfer, a key requirement for NLO activity. Computational methods can predict the first-order hyperpolarizability (β), a measure of the NLO response of a molecule. DFT calculations are a reliable tool for predicting these properties and guiding the design of new NLO materials.
Conformational Analysis and Molecular Dynamics
The flexibility of the piperazine ring and the rotation around single bonds mean that this compound can exist in various conformations.
Molecular Mechanics (MM) methods are well-suited for exploring the conformational landscape of flexible molecules. These methods use classical mechanics to model the potential energy surface and identify stable conformers and the energy barriers between them. For piperazine derivatives, the ring can adopt chair, boat, and twist-boat conformations. The substituents' positions (axial or equatorial) further multiply the number of possible conformers. MMX calculations can determine the relative energies of these conformers, thus predicting the most stable structures and their populations at equilibrium. Such analyses are crucial for understanding how the molecule's shape influences its physical and biological properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a ligand, such as a phenylpiperazine derivative, might interact with a biological macromolecule, like a protein or a nucleic acid.
Phenylpiperazine derivatives are known to interact with a variety of biological targets, and molecular docking studies have been instrumental in elucidating these interactions. rsc.org For instance, derivatives of this class have been docked into the active sites of:
Dopamine (B1211576) Receptors: N-phenylpiperazine analogs have been studied for their selective binding to D2 and D3 dopamine receptor subtypes. nih.gov Docking studies suggest that the N-phenylpiperazine moiety can occupy the orthosteric binding site, while other parts of the molecule can interact with a secondary binding site, leading to enhanced affinity and selectivity. nih.gov
Histamine (B1213489) Receptors: Phenylpiperazine and related piperidine (B6355638) derivatives have been investigated as antagonists for histamine H3 receptors. acs.orgnih.gov Molecular modeling helps to identify key interactions responsible for their high affinity. acs.orgnih.gov
Androgen Receptors: In the context of prostate cancer research, phenylpiperazine derivatives have been docked with the androgen receptor to understand the interactions that drive their anti-proliferative activity. d-nb.infonih.gov
Topoisomerase II: Certain phenylpiperazine derivatives have been designed as potential anticancer agents targeting topoisomerase II. nih.govmdpi.com Docking studies have shown that the phenylpiperazine moiety can intercalate between DNA bases, leading to inhibition of the enzyme. nih.govmdpi.com
Monoamine Oxidase (MAO): The binding affinities of some phenylpiperazine derivatives to MAO have been determined and modeled to understand their effects on the dopaminergic system. nih.gov
These studies highlight the versatility of the phenylpiperazine scaffold in interacting with a diverse range of biological macromolecules.
Molecular docking not only predicts if a molecule will bind to a target but also how it binds and the strength of this binding. Key outputs from docking simulations include:
Binding Modes: The specific orientation and conformation of the ligand within the binding site of the receptor. For phenylpiperazine derivatives, this includes the conformation of the piperazine ring and the orientation of the phenyl substituent.
Binding Affinities: A calculated score that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol. Lower binding energies typically indicate a more stable complex. For example, docking studies of certain phenylpiperazine derivatives with the androgen receptor have yielded binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov
Key Intermolecular Interactions: The specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:
Hydrogen Bonds: Crucial for specificity and affinity. For example, interactions with amino acid residues like aspartate have been observed for phenylpiperazine derivatives. nih.govmdpi.com
Hydrophobic Interactions: The phenyl group of phenylpiperazines often engages in hydrophobic interactions with nonpolar residues in the binding pocket. d-nb.info
π-π Stacking and π-Sulfur Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic amino acid residues (e.g., tyrosine) or DNA bases, and π-sulfur interactions with methionine residues. nih.govmdpi.com
CH/π Interactions: The interaction between a C-H bond and a π-system, which can be a significant contributor to binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies)
Steric Properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic Properties: (e.g., logP)
Topological Properties: (e.g., connectivity indices)
These descriptors are then used to build a mathematical model that predicts the biological activity. For phenylpiperazine derivatives, QSAR models have been successfully developed to predict their anti-proliferative activity against cancer cell lines and their affinity for various receptors. d-nb.infonih.govnih.gov For example, a QSAR model for the anti-proliferative activity of phenylpiperazine derivatives against DU145 prostate cancer cells identified descriptors such as VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v as being strongly correlated with activity. d-nb.info Another study on piperazine derivatives as mTORC1 inhibitors found that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) were significant. mdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Models for Phenylpiperazine Derivatives
| Descriptor Type | Example Descriptors | Biological Activity Predicted | Reference |
| Topological | Kier3, MATS7c, MATS3e | Anti-proliferative activity | d-nb.infonih.gov |
| Electronic | ELUMO, Electrophilicity index (ω) | mTORC1 inhibition | mdpi.com |
| Steric/Geometrical | Molar refractivity (MR), WPSA-3 | mTORC1 inhibition, Anti-proliferative activity | nih.govmdpi.com |
| Physicochemical | Aqueous solubility (Log S) | mTORC1 inhibition | mdpi.com |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. 3D-QSAR studies on piperazine derivatives have provided insights into the spatial requirements for their antihistamine and antibradykinin effects, indicating that electrostatic and steric factors are key determinants of their antagonistic effects. nih.govnih.govresearchgate.net
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by analyzing a set of active ligands (ligand-based). mdpi.combiointerfaceresearch.com
For phenylpiperazine derivatives, ligand-based pharmacophore models have been developed to identify the crucial features for their activity. These models typically include features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic/Aromatic Features (HY/AR)
Positive/Negative Ionizable Features
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach is a cornerstone of rational drug design. For example, a pharmacophore model for antihistaminic activity might include a positive ionizable center corresponding to a nitrogen atom in the piperazine ring and hydrophobic features representing the phenyl group. researchgate.net
The rational design of new phenylpiperazine derivatives often involves modifying a known active compound to improve its properties. mdpi.com For example, based on docking and QSAR results, new substituents can be added to the phenyl ring or the piperazine nitrogen to enhance interactions with the target or to optimize physicochemical properties.
Investigation of Biological Activity Mechanisms in Vitro and Molecular Level
In Vitro Receptor Binding and Functional Assays
The interaction of 1,3,3-trimethyl-2-phenylpiperazine with a range of neurotransmitter receptors has been characterized through radioligand binding assays and functional studies. These assays determine the affinity of the compound for specific receptor subtypes and provide insights into its potential pharmacological profile.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT7)
The serotonin (5-HT) system is a critical modulator of numerous physiological functions, and its receptors are prominent targets for therapeutic agents. The affinity of phenylpiperazine derivatives for various 5-HT receptor subtypes has been extensively studied.
Simple arylpiperazines are often recognized for their moderate selectivity for 5-HT1B serotonin binding sites. nih.gov However, substitutions at the N4-position of the piperazine (B1678402) ring can significantly alter the affinity profile, often enhancing affinity for 5-HT1A sites while decreasing it for 5-HT1B sites. nih.gov For instance, certain 4-substituted 1-arylpiperazines display high affinity for 5-HT1A receptors. nih.gov The nature of the aryl group, such as a phenyl or naphthyl substituent, and the composition of the N4-substituent are crucial determinants of this affinity. nih.govnih.gov
Studies on various phenylpiperazine analogs have revealed a wide range of binding affinities for the 5-HT1A receptor. For example, some N-phenylpiperazine derivatives exhibit Ki values from 3.77 to 1802 nM for the 5-HT1A receptor, highlighting the significant impact of the linker length and terminal fragments on binding. uniba.it In competitive radioligand binding assays, one N-phenylpiperazine analog, compound 6a, demonstrated a relatively low affinity for the 5-HT1A receptor with a Ki value of 199 nM. nih.govresearchgate.net Another study found that a series of 2-fluorophenyl piperazine compounds had Ki values ranging from 14.3 to 199 nM at the 5-HT1A receptor. researchgate.net
The structural characteristics of phenylpiperazines also influence their activity at other serotonin receptors, such as the 5-HT2C receptor. nih.gov The conformation of the molecule, specifically the planarity between the piperazine and phenyl rings, is hypothesized to be a key factor in receptor activation. nih.gov
Table 1: Serotonin Receptor Binding Affinities of Phenylpiperazine Analogs
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Compound 6a | 5-HT1A | 199 nM | nih.govresearchgate.net |
| 2-Fluorophenyl piperazine analog (7a) | 5-HT1A | 14.3 ± 7.1 nM | researchgate.net |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | nih.gov |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8c) | 5-HT1A | 3.77 nM | uniba.it |
Dopamine (B1211576) Receptor Interactions (e.g., D2, D3)
The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another important target for phenylpiperazine compounds. The interaction of these ligands with dopamine receptors is primarily stabilized by the interaction of the protonated N1 of the piperazine ring with Asp 86 (III.32) and edge-to-face interactions of the arylpiperazine's aromatic ring with specific amino acid residues like Phe 178 (VI.44), Trp 182 (VI.48), and Tyr 216 (VII.58) within the receptor. bg.ac.rs
N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype, a significant finding given the high degree of amino acid sequence homology between these two receptors. nih.govnih.gov This selectivity is often attributed to a bitopic binding mechanism, where the N-phenylpiperazine moiety occupies the orthosteric binding site of the D2 or D3 receptor, while a benzamide (B126) moiety can interact with a unique secondary binding site (SBS) present in the D3 receptor. nih.govnih.gov
The binding affinity of these compounds can be substantial. For example, one N-phenylpiperazine analog, compound 6a, was found to bind to the human D3 receptor with nanomolar affinity and exhibited approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov Other derivatives have also shown high affinity for both D2 and 5-HT1A receptors. nih.gov
Table 2: Dopamine Receptor Binding Selectivity of a Phenylpiperazine Analog
| Compound/Analog | Receptor Selectivity | Fold Selectivity | Reference |
|---|---|---|---|
| Compound 6a | D3 vs. D2 | ~500-fold | nih.govnih.gov |
Sigma (σ) Receptor Interactions (e.g., σ1, σ2)
The sigma (σ) receptors, classified into σ1 and σ2 subtypes, are unique binding sites in the central nervous system and peripheral tissues that are targeted by a diverse range of compounds, including phenylpiperazines. nih.govsigmaaldrich.com The structural determinants for high affinity at sigma receptors often include a phenylpiperidine scaffold with a lipophilic N-substituent. nih.gov
The σ1 receptor has been cloned and is known to regulate various neurotransmitter systems. sigmaaldrich.com In contrast, the σ2 receptor is characterized by its preference for certain stereoisomers of benzomorphans and is found in high densities in rapidly proliferating tumor cells. sigmaaldrich.com
Research into N-cyclohexylpiperazine derivatives has identified high-affinity ligands for the σ2 receptor. nih.gov However, achieving high selectivity for σ2 over σ1 receptors has been a challenge. nih.gov Some piperazine derivatives have also been found to possess high affinity for the σ1 receptor, which may be due to the presence of two nitrogen atoms allowing for an alternative binding mode. nih.gov
Table 3: Sigma Receptor Binding Profile of a Cyclohexylpiperazine Derivative
| Compound | Receptor Subtype | Binding Assay Radioligand | Tissue Source | Reference |
|---|---|---|---|---|
| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | σ2 | [3H]-DTG | Rat liver | nih.gov |
| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | σ1 | (+)-[3H]-pentazocine | Guinea pig brain | nih.gov |
Other Neurotransmitter System Interactions
The broad pharmacological profile of phenylpiperazine derivatives extends to other neurotransmitter systems, although these interactions are generally less characterized than those with serotonergic and dopaminergic receptors. The diverse structures of these compounds allow for a wide range of potential molecular targets. Further research is needed to fully elucidate the extent of these interactions.
Enzyme Inhibition and Modulation Mechanisms
In addition to receptor binding, the biological activity of phenylpiperazine derivatives can be mediated through the inhibition or modulation of key enzymes.
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation. nih.gov
Several studies have investigated the inhibitory effects of phenylpiperazine-containing compounds on COX enzymes. A series of benzhydrylpiperazine-based derivatives were designed and evaluated as dual COX-2/5-LOX inhibitors. rsc.org One compound from this series demonstrated potent inhibition of COX-2 with an IC₅₀ value of 0.25 ± 0.03 μM. rsc.org Other research on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones incorporating a 1-phenylpiperazine (B188723) moiety found that these compounds could potently inhibit both COX-1 and COX-2, with IC₅₀ values similar to the reference drug meloxicam. nih.gov
The mechanism of inhibition can involve specific interactions within the active site of the COX enzyme. Molecular docking studies have suggested that inhibitors can form hydrogen bonds with key residues such as Arg120, Tyr355, and Ser530 in the COX binding pocket. nih.govresearchgate.net The presence of a methyl sulfonyl group on the phenyl ring of some inhibitors has been shown to enhance COX-2 selective inhibition. nih.gov
Table 4: Cyclooxygenase (COX) Inhibition by Phenylpiperazine-Related Compounds
| Compound Class | Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Benzhydrylpiperazine derivative (9d) | COX-2 | 0.25 ± 0.03 μM | rsc.org |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 / COX-2 | Similar to meloxicam | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-2 | 0.48 μM | nih.gov |
Topoisomerase II Inhibition
Topoisomerases are crucial enzymes that regulate the topology of DNA, making them a key target in drug discovery, particularly for anticancer agents. nih.gov These enzymes work by creating transient breaks in the DNA strands to allow for passage and relaxation of the DNA helix. nih.gov Topoisomerase II poisons are a class of drugs that stabilize the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks and ultimately cell death. nih.gov While various natural and synthetic compounds, such as etoposide (B1684455) and doxorubicin, are known to target topoisomerase II, current scientific literature available through the conducted searches does not indicate that this compound or its close derivatives have been evaluated for their inhibitory activity against this enzyme. nih.gov Further research would be necessary to determine if this specific phenylpiperazine derivative possesses any topoisomerase II inhibitory properties.
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for the replication of the virus, making it a prime target for antiviral therapeutics. nih.gov Mpro facilitates the processing of viral polyproteins, and its inhibition can halt the viral life cycle. nih.gov Numerous research efforts have focused on identifying inhibitors of Mpro, including peptidomimetics and small molecules. nih.govyoutube.com While a variety of compounds have been investigated for their potential to inhibit SARS-CoV-2 Mpro, there is no direct evidence in the searched scientific literature to suggest that this compound has been specifically studied as an inhibitor of this enzyme. The development of Mpro inhibitors has largely centered on compounds that can form a covalent bond with the catalytic cysteine residue in the active site. youtube.com
Other Enzyme Target Modulations
The piperazine scaffold is a common motif in a wide range of biologically active compounds, and derivatives have been shown to interact with various enzyme systems. For instance, certain piperazine-containing compounds have been investigated for their potential as antibacterial agents, though specific enzyme targets were not always elucidated. researchgate.net Additionally, some arylpiperazine derivatives have been explored for their effects on receptors like the 5-HT1A and alpha 1 receptors, which are not enzymes but are critical drug targets. nih.gov Research on 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure has shown activity against the potato virus Y (PVY), with molecular docking studies suggesting interaction with the viral capsid protein. mdpi.com However, specific data on the modulation of other enzyme targets by this compound is not available in the provided search results.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Elucidation of Structural Features Critical for Biological Activity and Selectivity
Structure-activity relationship (SAR) studies on phenylpiperazine derivatives have revealed several key features that influence their biological activity. The nature and position of substituents on the phenyl ring are critical. For example, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential was found to be favorable for affinity to both 5-HT1A and alpha 1 receptors. nih.gov The meta position appeared to be important for selectivity between these two receptors. nih.gov
In the context of other biological activities, such as those seen in 1,3,5-triazine derivatives with a piperazine moiety, the substituents on the piperazine nitrogen and the triazine ring significantly impact the antiviral activity against potato virus Y. mdpi.com For a series of 1-[(E)-3-phenyl-2-propenyl] piperazine derivatives, the presence of a hydroxyl group was deemed essential for antioxidant properties. researchgate.net
The table below summarizes the general impact of structural modifications on the activity of phenylpiperazine derivatives based on related studies.
| Structural Feature | Modification | Impact on Biological Activity |
| Phenyl Ring Substitution | Ortho-substituent with negative potential | Favorable for 5-HT1A and alpha 1 receptor affinity. nih.gov |
| Meta-substituent | Influences selectivity between 5-HT1A and alpha 1 receptors. nih.gov | |
| Para-substituent | Limited volume tolerance for both 5-HT1A and alpha 1 receptors. nih.gov | |
| Piperazine Ring | Methyl substitution | Introduces a chiral center, leading to stereoisomers with potentially different activities. |
| N-substituents | Varied alkyl or aryl groups | Can significantly alter the pharmacological profile and selectivity. |
Spatial and Electronic Requirements for Optimal Receptor Binding and Enzyme Inhibition
The spatial and electronic properties of phenylpiperazine derivatives are crucial for their interaction with biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have provided insights into these requirements for affinity to 5-HT1A and alpha 1 receptors. nih.gov
For 5-HT1A receptor binding, the active site appears to accommodate bulky substituents at the meta position of the phenyl ring. In contrast, the alpha 1 receptor has more restricted steric requirements at this position, with an optimal substituent volume between 11-25 ų. nih.gov This difference in spatial tolerance is a key factor in achieving selectivity.
Electron-donating substituents on the phenyl ring, which increase the highest occupied molecular orbital (HOMO) energy of the aryl moiety, have been shown to enhance the antihistamine activity of certain thiazolidinone derivatives, suggesting that a strong pi-interaction with the receptor is important. scispace.com Conversely, electron-withdrawing groups tend to decrease potency. scispace.com
The table below outlines the spatial and electronic requirements for phenylpiperazine derivatives based on related compound classes.
| Target | Spatial Requirements | Electronic Requirements |
| 5-HT1A Receptor | Can accommodate bulky meta-substituents on the phenyl ring. nih.gov | Negative potential at the ortho-position is favorable. nih.gov |
| Alpha 1 Receptor | Restricted steric volume (11-25 ų) at the meta-position. nih.gov | Negative potential at the ortho-position is favorable. nih.gov |
| H1-Histamine Receptor | m-Substituents capable of hydrogen bonding enhance potency. scispace.com | Electron-donating groups on the phenyl ring increase activity. scispace.com |
Impact of Stereochemistry on Biological Mechanisms
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov The compound this compound possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as two enantiomers (R and S).
In a study on chiral methyl-substituted aryl piperazinium compounds, the stereoisomers exhibited distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. acs.org This highlights that the introduction of a chiral center on the piperazine ring can be a key strategy for modulating the activity and selectivity of these compounds. acs.org Therefore, it is highly probable that the R and S enantiomers of this compound would display different biological activities and potencies. However, specific studies on the separated enantiomers of this compound were not found in the performed searches.
Cellular Mechanism of Action Studies (In Vitro Cell Lines)
No studies were identified that investigated the effects of This compound on intracellular signaling pathways or its potential molecular targets. Research on other phenylpiperazine derivatives has sometimes pointed to interactions with specific cellular signaling cascades, but this information is not applicable to the title compound. nih.gov
There is no available data on the antiproliferative effects of This compound on any cancer cell lines. Consequently, there is no information regarding associated mechanisms such as DNA interaction or the induction of apoptosis in non-human models for this specific compound.
No in vitro studies on the anti-inflammatory, antioxidant, or other cellular responses to This compound have been reported in the scientific literature. While some N-phenylpiperazine derivatives have demonstrated anti-inflammatory and antioxidant potential in in vitro assays, such properties have not been investigated for This compound . biomedpharmajournal.org
Future Directions and Emerging Research Opportunities
Rational Design and Optimization of Novel 1,3,3-Trimethyl-2-phenylpiperazine Derivatives with Enhanced Target Specificity and Potency
The rational design of new chemical entities is a foundational strategy in modern drug discovery. For this compound, future research will likely focus on creating derivatives with improved potency and selectivity for specific biological targets. While studies dedicated to this specific molecule are limited, the principles applied to analogous phenylpiperazine structures offer a blueprint for progress.
Key Research Thrusts:
Structure-Activity Relationship (SAR) Studies: A primary objective will be to synthesize a library of derivatives by modifying the core structure of this compound. Modifications could include altering the substitution pattern on the phenyl ring or modifying the methyl groups on the piperazine (B1678402) core. These new compounds would then be screened against various biological targets to establish clear SARs. For instance, research on other phenylpiperazine derivatives has shown that the nature and position of substituents on the phenyl ring can dramatically influence activity and selectivity for targets like serotonin (B10506) receptors or acetylcholinesterase.
Bioisosteric Replacement: To optimize pharmacokinetic properties and target engagement, various functional groups within the molecule can be replaced with bioisosteres. For example, the phenyl group could be replaced with other aromatic or heteroaromatic systems to explore new interactions with target proteins.
Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, linking it to a vindoline (B23647) moiety has been explored for creating novel anticancer agents. Similarly, creating coumarin-piperazine derivatives has been investigated for activity against neurodegenerative disorders.
Research into other piperazine-based compounds has successfully led to the development of agents with a wide range of biological activities, including anticancer, antibacterial, and growth hormone secretagogue properties. The introduction of a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, for example, was found to be highly effective for cytotoxic activity in a series of 1,2-benzothiazine derivatives. These examples underscore the potential for discovering highly potent and specific agents through the systematic and rational design of new this compound derivatives.
Application of Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into drug-receptor interactions and predicting the properties of novel compounds. For this compound and its future derivatives, these approaches can guide rational design and provide a deeper understanding of their mechanism of action at the molecular level.
Computational Strategies:
Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives within the active site of a target protein. For example, docking studies have been successfully used to understand how piperazine derivatives interact with acetylcholinesterase, a key target in Alzheimer's disease research. Such studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and can guide the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its target protein behave over time. This can help assess the stability of the predicted binding pose from docking studies and identify key amino acid residues involved in the interaction.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the chemical structures of a series of derivatives with their biological activities, QSAR can be used to predict the potency of newly designed compounds before they are synthesized, saving time and resources.
ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity (T) properties of designed derivatives. This allows for the early identification and filtering out of compounds with poor drug-like properties, such as low permeability across the blood-brain barrier.
Computational studies on other piperazine derivatives have successfully guided the optimization of ligands for targets such as sigma receptors, revealing the importance of the protonation state of the piperazine nitrogen at physiological pH for receptor binding. Applying these advanced computational methods to the this compound scaffold will undoubtedly accelerate the discovery of new therapeutic agents.
Development of New Analytical Methodologies for Detection and Quantification in Complex Biological Matrices (e.g., Bioanalytical Derivatization)
The ability to accurately detect and quantify a compound and its metabolites in biological samples (e.g., plasma, urine, tissue) is crucial for preclinical and clinical studies. A significant challenge with simple piperazine compounds is that they often lack a strong chromophore, making them difficult to detect at low concentrations using standard HPLC with UV detection.
Future Analytical Development:
Chromatographic Methods: The development of robust analytical methods using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) will be essential. LC-MS/MS, in particular, offers high sensitivity and selectivity and is a prominent method for quantifying piperazine derivatives in various matrices.
Bioanalytical Derivatization: To overcome the poor UV absorbance of the piperazine core, a key strategy is chemical derivatization. This involves reacting the piperazine with a labeling reagent to attach a UV-active or fluorescent tag. A well-established method involves using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative that can be readily quantified by HPLC-UV. This approach allows for the detection of piperazine at low parts-per-million (ppm) levels. Derivatization can also be employed to improve ionization efficiency in mass spectrometry, enhancing detection sensitivity for peptides and other biomolecules.
Method Validation: Any new analytical method must be rigorously validated to ensure it meets regulatory standards for accuracy, precision, linearity, and robustness.
The table below summarizes various analytical techniques that have been reported for the estimation of piperazine and its derivatives, which could be adapted for this compound.
| Analytical Technique | Principle | Application Notes | Reference(s) |
| HPLC-UV with Derivatization | Chromatographic separation followed by UV detection after reacting the analyte with a UV-active labeling agent (e.g., NBD-Cl). | Allows for quantification of piperazines lacking a native chromophore at low concentrations. Method validated for linearity, precision, and accuracy. | , |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | A frequently used technique for the identification and determination of piperazine derivatives and their metabolites in biological fluids. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution chromatographic separation coupled with highly sensitive and specific mass detection. | Considered a sophisticated and highly reliable method for the quantification of piperazines in various matrices. | |
| Spectrophotometry | Measurement of light absorption after forming a colored complex. | A simpler, more accessible method, though potentially less sensitive and specific than chromatographic techniques. |
This table is generated based on data from the text.
Exploration of New Biological Targets and Therapeutic Areas for Piperazine Scaffolds
The piperazine scaffold is a remarkably versatile building block in drug discovery, with derivatives showing activity against a vast range of biological targets. This versatility suggests that novel derivatives of this compound could also yield promising new therapeutic agents across multiple disease areas. The piperazine ring's ability to be easily modified allows it to serve as a central scaffold to orient pharmacophoric groups in optimal positions for interacting with target macromolecules.
Emerging Opportunities:
The exploration of the piperazine scaffold has identified its potential in numerous therapeutic fields. The inherent flexibility of this heterocyclic core allows for the design and synthesis of new bioactive compounds targeting a wide array of biological pathways.
The table below highlights some of the key biological targets and therapeutic areas where piperazine-containing compounds have shown significant promise.
| Therapeutic Area | Biological Target(s) / Mechanism | Reference(s) |
| Oncology | Kinase inhibitors, Topoisomerase II inhibitors, NF-κB inhibitors | ,, |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral (e.g., HIV-1), Antimalarial | ,,, |
| Central Nervous System (CNS) | Serotonin & Dopamine (B1211576) Receptors, Acetylcholinesterase (AChE) inhibitors, Sigma Receptors | ,, |
| Inflammatory Diseases | Anti-inflammatory pathways | , |
| Metabolic Disorders | Antidiabetic agents | |
| Endocrinology | Growth Hormone Secretagogues |
This table is generated based on data from the text.
This broad spectrum of activity demonstrates the immense potential held within the piperazine core structure. Future research on this compound should involve broad biological screening of its derivatives to uncover novel activities and identify new therapeutic applications, further cementing the status of the piperazine scaffold as a truly privileged structure in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
